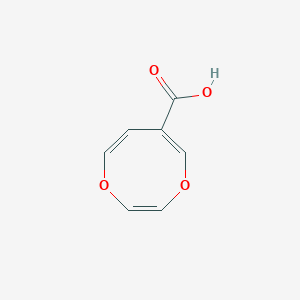
1,4-Dioxocine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxocine-6-carboxylic acid is an organic compound characterized by the presence of a carboxyl group attached to a dioxocine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Dioxocine-6-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of suitable precursors using strong oxidizing agents. Another method includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes or catalytic cyclization reactions. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dioxocine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxyl group to other functional groups such as alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as esters, amides, and alcohols, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
1,4-Dioxocine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism by which 1,4-Dioxocine-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxyl group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The dioxocine ring may also participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
- 1,4-Dioxane-6-carboxylic acid
- 1,4-Dioxocine-5-carboxylic acid
- 1,4-Dioxocine-7-carboxylic acid
Uniqueness: 1,4-Dioxocine-6-carboxylic acid is unique due to its specific ring structure and the position of the carboxyl group. This configuration imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
85553-90-8 |
|---|---|
Formule moléculaire |
C7H6O4 |
Poids moléculaire |
154.12 g/mol |
Nom IUPAC |
1,4-dioxocine-6-carboxylic acid |
InChI |
InChI=1S/C7H6O4/c8-7(9)6-1-2-10-3-4-11-5-6/h1-5H,(H,8,9) |
Clé InChI |
NGRPYUPGLFWXTL-UHFFFAOYSA-N |
SMILES canonique |
C1=COC=COC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-[(4-methylphenoxy)methoxy]pyrimidine](/img/structure/B14409253.png)
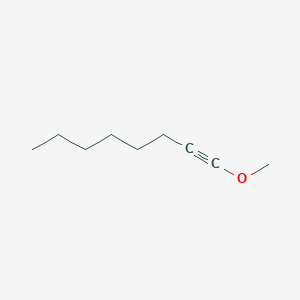
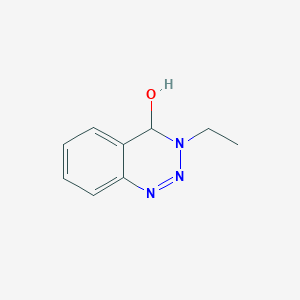
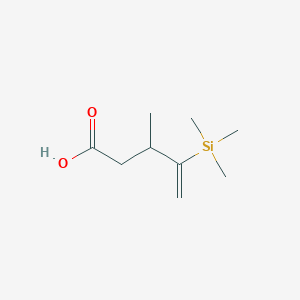
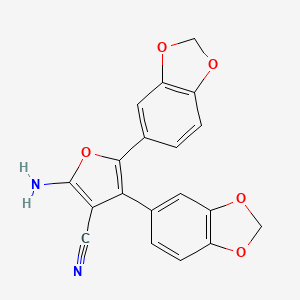
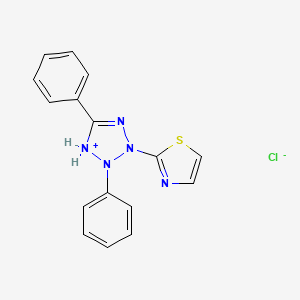
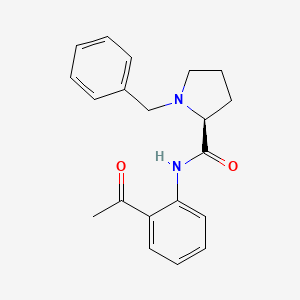
![N,N-Diethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14409293.png)
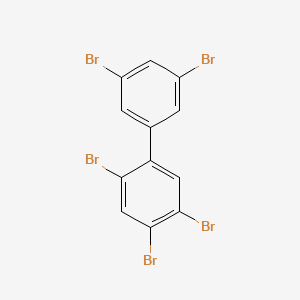
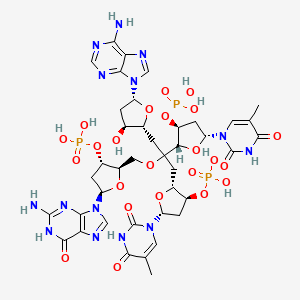
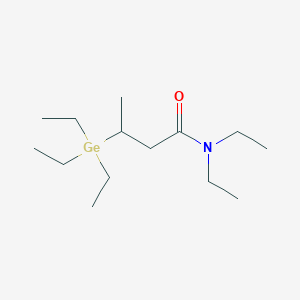
![1-[Bromo(nitro)methyl]-4-methylbenzene](/img/structure/B14409327.png)
![1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14409334.png)
![[2-Oxo-3-(sulfanylmethyl)azepan-1-yl]acetic acid](/img/structure/B14409342.png)
